2-クロロ-N-(ピリジン-4-イル)アセトアミド塩酸塩

説明

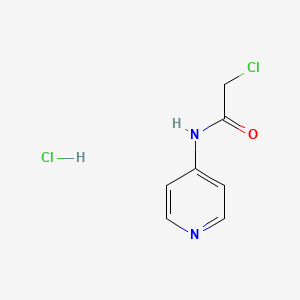

2-chloro-N-(pyridin-4-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2N2O and its molecular weight is 207.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(pyridin-4-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(pyridin-4-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

“2-クロロ-N-(ピリジン-4-イル)アセトアミド塩酸塩”は、新規な生物活性ピリジン誘導体の合成に使用されてきました . これらの誘導体は、有望な抗菌活性を示しています。例えば、この化学物質を使用して合成された化合物は、E. coli、B. mycoides、およびC. albicans などの微生物株に対して、良好から強い抗菌活性を示しています。 合成されたピリジンおよびチエノピリジン化合物の化学構造とそれらの抗菌活性との関係は、SAR研究で議論されました .

抗線維化活性

“2-クロロ-N-(ピリジン-4-イル)アセトアミド塩酸塩”の別の重要な用途は、新規な2-(ピリジン-2-イル)ピリミジン誘導体の合成にあります . これらの誘導体は、不死化ラット肝星細胞(HSC-T6)に対する抗線維化活性について評価されてきました . この化学物質を使用して合成された化合物は、ピルフェニドンおよびBipy55′DCよりも優れた抗線維化活性を示しました . 特に、化合物12mおよび12qは、それぞれ45.69μMおよび45.81μMのIC50値で最高の活性を示しました . これらの化合物は、コラーゲンの発現と細胞培養培地中のヒドロキシプロリン含有量をin vitroで効果的に阻害しました .

生物活性

2-chloro-N-(pyridin-4-yl)acetamide hydrochloride is a chemical compound with significant potential in various biological applications, particularly in agriculture and pharmacology. This article will explore its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H7ClN2O·HCl

- Molecular Weight : Approximately 207.05 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

- Density : Approximately 1.341 g/cm³

The compound features a pyridine ring substituted with a chloro group and an acetamide functional group, contributing to its unique chemical reactivity and biological properties.

Herbicidal Properties

2-chloro-N-(pyridin-4-yl)acetamide hydrochloride has been primarily studied for its herbicidal activity. It functions by inhibiting specific biochemical pathways in plants, effectively controlling weeds and grasses in agricultural settings. This inhibition leads to the disruption of plant growth processes, making it a valuable tool in crop management.

Potential Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Although detailed mechanisms are yet to be fully elucidated, initial findings indicate that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

The exact mechanism of action for 2-chloro-N-(pyridin-4-yl)acetamide hydrochloride is not fully understood; however, it is believed to interact with molecular targets involved in key biochemical pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cellular metabolism, which may also apply to this compound.

- Modulation of Signaling Pathways : It may influence various signaling cascades related to inflammation and pain perception .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-chloro-N-(pyridin-4-yl)acetamide hydrochloride is crucial for optimizing its biological activity. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(pyridin-2-yl)acetamide | C7H7ClN2O | Different pyridine substitution position |

| N-(pyridin-4-yl)acetamide | C7H8N2O | Lacks chlorine substituent |

| 3-Chloro-N-(pyridin-4-yl)acetamide | C7H8ClN2O | Chlorine at a different position on the ring |

This table highlights the structural diversity within this chemical class and emphasizes how specific substitutions can affect biological activity.

Case Studies and Research Findings

特性

IUPAC Name |

2-chloro-N-pyridin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-5-7(11)10-6-1-3-9-4-2-6;/h1-4H,5H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYZELOVHXHYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181825-66-1 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。